

Technical Whitepaper: Methyl 3-Chlorolactate – Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Methyl 3-chloro-2-hydroxypropanoate*

CAS No.: 32777-04-1

Cat. No.: B2451291

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Executive Summary

Methyl 3-chlorolactate (**Methyl 3-chloro-2-hydroxypropanoate**) is a critical chiral building block in organic synthesis, particularly valued for its bifunctional nature containing both an alkyl chloride and a secondary alcohol adjacent to an ester. It serves as a pivotal intermediate in the "chiral pool" strategy for synthesizing oxazolidinone antibiotics (e.g., Linezolid derivatives), amino acid analogs, and complex heterocyclic scaffolds. This guide provides a definitive technical analysis of its identity, synthesis via regioselective ring opening of glycidates, and safety protocols.

Chemical Identity & Nomenclature[1][2]

Accurate identification is paramount due to frequent confusion with structural isomers like methyl 2-chloropropionate or methyl 3-hydroxy-2-methylpropionate (Roche ester).

Table 1: Chemical Identification Data

Parameter	Technical Specification
Common Name	Methyl 3-chlorolactate
IUPAC Name	Methyl 3-chloro-2-hydroxypropanoate
CAS Number (Racemic)	32777-04-1
CAS Number (R-Isomer)	82971-67-3
Molecular Formula	C ₄ H ₇ ClO ₃
Molecular Weight	138.55 g/mol
SMILES	<chem>COC(=O)C(O)CCl</chem>
InChI Key	PKYMVZYRXABHDE-UHFFFAOYSA-N
Key Synonyms	Propanoic acid, 3-chloro-2-hydroxy-, methyl ester; Methyl 3-chloro-2-hydroxypropionate



Critical Note on Isomers: Do not confuse with Methyl 3-hydroxy-2-methylpropionate (CAS 80657-57-4), often called the "Roche Ester," which is structurally distinct (branched methyl group) and used for different synthetic pathways.

Physicochemical Properties[1][3][5][7][8]

Methyl 3-chlorolactate is typically encountered as a colorless to pale yellow liquid. Its reactivity is defined by the alpha-hydroxy and beta-chloro functionalities, making it a "masked" epoxide equivalent.

Table 2: Physical Properties

Property	Value / Description
Physical State	Liquid at room temperature
Boiling Point	~80–85 °C at reduced pressure (estimate based on glycidate precursors)
Density	~1.2–1.3 g/cm ³ (estimate)
Solubility	Soluble in alcohols (MeOH, EtOH), ethers (THF, Et ₂ O), and chlorinated solvents (DCM).
Stability	Stable under anhydrous conditions; susceptible to hydrolysis (ester) or epoxide formation under basic conditions.

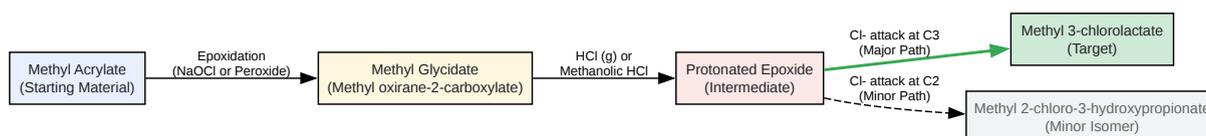
Synthesis & Production Methodologies

The primary industrial and laboratory route to Methyl 3-chlorolactate involves the regioselective ring opening of Methyl Glycidate (Methyl oxirane-2-carboxylate) using hydrogen chloride. This method is preferred over the esterification of 3-chlorolactic acid due to the ready availability of glycidic esters from acrylate epoxidation.

Reaction Mechanism: Regioselective Ring Opening

The reaction proceeds via an acid-catalyzed nucleophilic attack. While acid-catalyzed opening of simple epoxides often favors the more substituted carbon (C2), the presence of the electron-withdrawing carbomethoxy group at C2 destabilizes the developing positive charge at that position. Consequently, nucleophilic attack by the chloride ion occurs predominantly at the beta-carbon (C3), yielding the 3-chloro-2-hydroxy product.

Synthetic Workflow Diagram



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Figure 1: Synthetic pathway from Methyl Acrylate to Methyl 3-chlorolactate via Methyl Glycidate intermediate.

Experimental Protocol (General Procedure)

- Preparation: Charge a reaction vessel with Methyl Glycidate (1.0 equiv) in an inert solvent (e.g., anhydrous ether or dichloromethane).
- Acid Addition: Cool the solution to 0°C. Slowly introduce anhydrous Hydrogen Chloride (gas) or a solution of HCl in methanol/dioxane (1.1 equiv).
- Reaction: Stir at 0°C to room temperature for 2–4 hours. Monitor consumption of epoxide by TLC or GC.
- Workup: Concentrate the mixture under reduced pressure to remove excess HCl and solvent.
- Purification: The crude oil can often be used directly. For high purity, vacuum distillation is recommended (ensure acidic conditions to prevent epoxide reversion).

Applications in Drug Development[1][9]

Methyl 3-chlorolactate functions as a versatile "chiral handle" in medicinal chemistry.

Precursor for Oxazolidinones

The 3-chloro-2-hydroxypropyl moiety is a structural motif found in the synthesis of oxazolidinone antibiotics (e.g., Linezolid).

- Mechanism: The secondary alcohol can react with isocyanates or carbonyldiimidazole (CDI) to form the oxazolidinone ring, while the alkyl chloride remains available for subsequent displacement by amines or azides.

Amino Acid Synthesis

It serves as a precursor to Serine derivatives. Displacement of the chloride with an azide (NaN_3), followed by reduction, yields the amino-alcohol core essential for non-natural amino acid synthesis.

Epoxide Regeneration

Treatment of Methyl 3-chlorolactate with a mild base (e.g., K_2CO_3) regenerates Methyl Glycidate. This reversibility allows it to be used as a stable storage form of the more reactive glycidate.

Safety & Handling (MSDS Highlights)

Signal Word:WARNING

- Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.[1]
- Precautionary Measures:
 - PPE: Wear nitrile gloves, safety goggles, and a lab coat.
 - Ventilation: Use only in a chemical fume hood.
 - Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis.
- Emergency: In case of contact, rinse immediately with abundant water. If inhaled, move to fresh air.

References

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